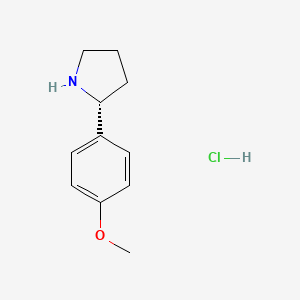

(r)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(r)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride is a chiral compound used in a variety of scientific applications, including synthesis, research, and lab experiments. It is a member of the pyrrolidine family and is composed of a nitrogen-containing four-membered ring and a phenyl group. The compound is also known as (R)-(-)-2-(4-methoxyphenyl)pyrrolidine hydrochloride, (R)-(-)-2-(4-methoxyphenyl)pyrrolidinium chloride, and (R)-(-)-2-(4-methoxyphenyl)pyrrolidine HCl.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Spiro-Indole-Pyrrolidine Derivatives : The compound has been utilized in the synthesis of spiro-indole-pyrrolidine derivatives, which are recognized for their antimicrobial, antitumor activities, and as inhibitors of the human NK1 receptor. These derivatives exhibit significant biological importance and pharmacological relevance, indicating the potential of (r)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride as a precursor in medicinal chemistry (Sundar et al., 2011).

Crystal Structure and Computational Chemistry : Research has also delved into the crystal structure and computational chemistry aspects of derivatives of (r)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride. The crystal structure of these compounds provides insights into their stability and interactions at the molecular level, further highlighting their potential in drug design and development (Pedroso et al., 2020).

Biological Evaluation and Potential Applications

- GABA Uptake Inhibitors : A series of enantiomerically pure derivatives synthesized from (r)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride were evaluated for their ability to inhibit GABA transport proteins, indicating their potential use in neurological disorders. This research suggests that appropriate lipophilic groups at certain positions may enhance inhibition efficiency, underscoring the versatility of (r)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride in synthesizing biologically active molecules (Zhao et al., 2013).

Material Science and Chemistry

- Synthesis of Polyimides : The compound has contributed to the synthesis of novel aromatic diamine monomers, which were used to synthesize a series of polyimides. These materials demonstrated excellent solubility, thermal stability, and hydrophobicity, making them suitable for various applications in material science, including electronics and coatings (Huang et al., 2017).

Propriétés

IUPAC Name |

(2R)-2-(4-methoxyphenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBSLTSQSAXLOG-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]2CCCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.